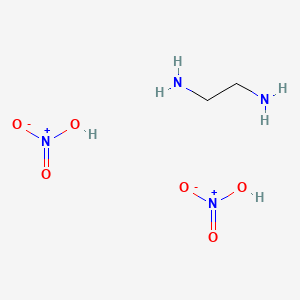
Ethylenediamine dinitrate
Cat. No. B1253146
Key on ui cas rn:
20829-66-7
M. Wt: 123.11 g/mol
InChI Key: HODPISPVTPCXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05545272
Procedure details


U.S. Pat. No. 4,421,578 by Voreck, Jr., discloses an explosive mixture containing ammonium nitrate, potassium nitrate, nitroguanidine and ethylenediamine dinitrate. This composition was developed for explosive applications with an intent to replace TNT (2,4,6-trinitrotoluene). The eutectic formed when ammonium nitrate, ethylene diamine dinitrate and guanidine nitrate are mixed in the disclosed proportion has a melting temperature below 100° C. Propellant mixtures with such a low melting point are not suitable for applications such as automobile airbag inflators where temperature stability in excess of 107° C. is frequently required.

Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
ethylenediamine dinitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[NH4+].[N+:6]([O-:9])([O-:8])=[O:7].[K+].[N+]([NH:14][C:15]([NH2:17])=[NH:16])([O-])=O.[N+:18]([O-:21])([OH:20])=[O:19].[N+]([O-])(O)=O.[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-])=O>>[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[N+:18]([O-:21])([OH:20])=[O:19].[N+:6]([O-:9])([OH:8])=[O:7].[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+:1]([O-:4])([OH:3])=[O:2].[NH2:16][C:15]([NH2:17])=[NH:14] |f:0.1,2.3,5.6.7,9.10,11.12.13,14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
|
Name
|
potassium nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])NC(=N)N
|
|
Name
|
ethylenediamine dinitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)(O)[O-].NC(=N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05545272
Procedure details


U.S. Pat. No. 4,421,578 by Voreck, Jr., discloses an explosive mixture containing ammonium nitrate, potassium nitrate, nitroguanidine and ethylenediamine dinitrate. This composition was developed for explosive applications with an intent to replace TNT (2,4,6-trinitrotoluene). The eutectic formed when ammonium nitrate, ethylene diamine dinitrate and guanidine nitrate are mixed in the disclosed proportion has a melting temperature below 100° C. Propellant mixtures with such a low melting point are not suitable for applications such as automobile airbag inflators where temperature stability in excess of 107° C. is frequently required.

Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
ethylenediamine dinitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
ammonium nitrate

Name
ethylene diamine dinitrate

Name
guanidine nitrate
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[NH4+].[N+:6]([O-:9])([O-:8])=[O:7].[K+].[N+]([NH:14][C:15]([NH2:17])=[NH:16])([O-])=O.[N+:18]([O-:21])([OH:20])=[O:19].[N+]([O-])(O)=O.[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-])=O>>[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:6].[N+:18]([O-:21])([OH:20])=[O:19].[N+:6]([O-:9])([OH:8])=[O:7].[CH2:26]([NH2:29])[CH2:27][NH2:28].[N+:1]([O-:4])([OH:3])=[O:2].[NH2:16][C:15]([NH2:17])=[NH:14] |f:0.1,2.3,5.6.7,9.10,11.12.13,14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
|
Name
|
potassium nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])NC(=N)N
|
|
Name
|
ethylenediamine dinitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
ammonium nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
|
Name
|
ethylene diamine dinitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
|
Name
|
guanidine nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)(O)[O-].NC(=N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
